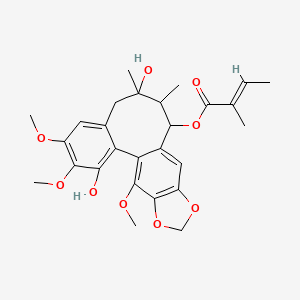
LongipedlignanE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
LongipedlignanE is a naturally occurring lignan compound found in various plant species Lignans are a group of polyphenolic substances known for their antioxidant properties and potential health benefits
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of LongipedlignanE typically involves the oxidative coupling of phenylpropanoid units. This process can be achieved through various methods, including enzymatic catalysis and chemical oxidation. Common reagents used in the synthesis include peroxidases and laccases, which facilitate the coupling reaction under mild conditions.
Industrial Production Methods: Industrial production of this compound often involves the extraction of the compound from plant sources, followed by purification using chromatographic techniques. Advances in biotechnological methods have also enabled the large-scale production of this compound through microbial fermentation and plant cell culture techniques.
Analyse Chemischer Reaktionen
Types of Reactions: LongipedlignanE undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various quinone derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives.
Substitution: Substitution reactions involving halogens, alkyl groups, and other functional groups can modify the chemical structure of this compound.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide and potassium permanganate are commonly used.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties.
Wissenschaftliche Forschungsanwendungen
LongipedlignanE has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a model compound for studying lignan chemistry.
Biology: Investigated for its antioxidant properties and potential role in protecting cells from oxidative stress.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and neuroprotective activities.
Industry: Utilized in the development of natural antioxidants for food preservation and cosmetic formulations.
Wirkmechanismus
The mechanism of action of LongipedlignanE involves its interaction with various molecular targets and pathways. It exerts its effects primarily through:
Antioxidant Activity: this compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Enzyme Modulation: It can modulate the activity of enzymes involved in inflammatory and metabolic pathways, contributing to its anti-inflammatory and therapeutic effects.
Signal Transduction: this compound influences cellular signaling pathways, including those related to apoptosis and cell proliferation, which are crucial for its anticancer properties.
Vergleich Mit ähnlichen Verbindungen
LongipedlignanE is compared with other lignan compounds, such as:
Secoisolariciresinol: Known for its estrogenic activity and potential benefits in hormone-related conditions.
Matairesinol: Studied for its antioxidant and anticancer properties.
Pinoresinol: Investigated for its antimicrobial and anti-inflammatory effects.
Uniqueness of this compound: this compound stands out due to its unique chemical structure, which imparts distinct biological activities and potential therapeutic applications. Its ability to undergo various chemical modifications also makes it a versatile compound for research and industrial applications.
Eigenschaften
Molekularformel |
C27H32O9 |
|---|---|
Molekulargewicht |
500.5 g/mol |
IUPAC-Name |
(3,9-dihydroxy-4,5,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl) (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C27H32O9/c1-8-13(2)26(29)36-22-14(3)27(4,30)11-15-9-17(31-5)23(32-6)21(28)19(15)20-16(22)10-18-24(25(20)33-7)35-12-34-18/h8-10,14,22,28,30H,11-12H2,1-7H3/b13-8+ |
InChI-Schlüssel |
LYPCVMGKEGRLLJ-MDWZMJQESA-N |
Isomerische SMILES |
C/C=C(\C)/C(=O)OC1C(C(CC2=CC(=C(C(=C2C3=C(C4=C(C=C13)OCO4)OC)O)OC)OC)(C)O)C |
Kanonische SMILES |
CC=C(C)C(=O)OC1C(C(CC2=CC(=C(C(=C2C3=C(C4=C(C=C13)OCO4)OC)O)OC)OC)(C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


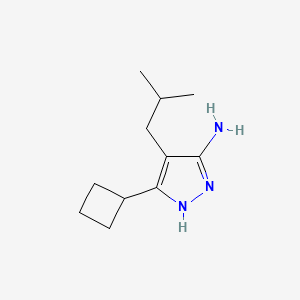
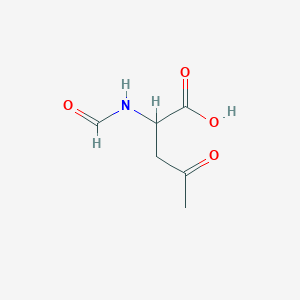
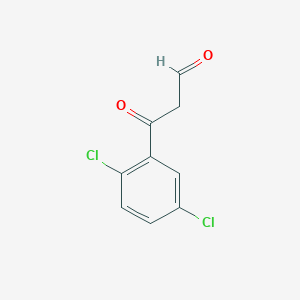
![5-Bromo-1-[(5-chlorothiophen-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13301778.png)
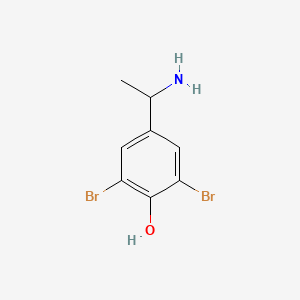
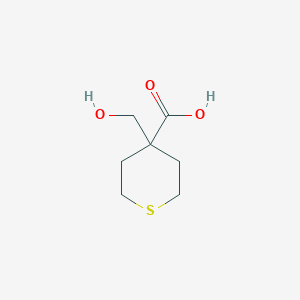
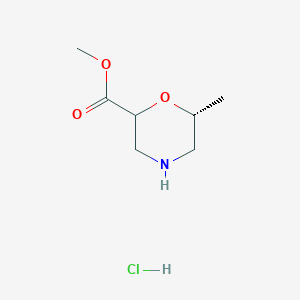

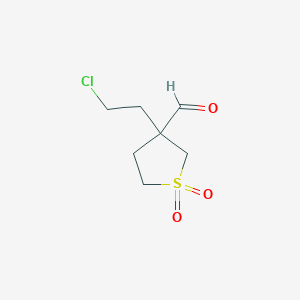
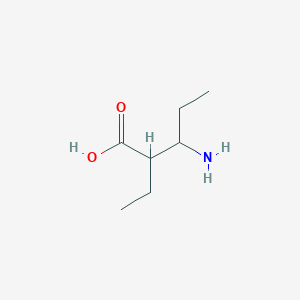
![7-Oxa-5-azaspiro[3.4]oct-5-en-6-amine](/img/structure/B13301807.png)
![2-(Propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13301808.png)
![3-Fluoro-2-[methyl(prop-2-yn-1-yl)amino]benzoic acid](/img/structure/B13301827.png)

